C4 Dihydroceramide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

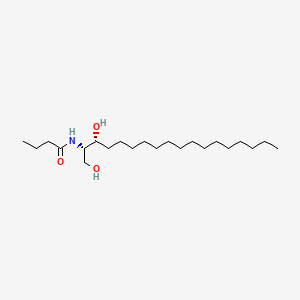

Structure

2D Structure

Propriétés

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h20-21,24-25H,3-19H2,1-2H3,(H,23,26)/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNWHOCKDMLTSP-LEWJYISDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661861 | |

| Record name | N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202467-76-3 | |

| Record name | N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dihydroceramide Biosynthesis in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroceramides (dhCer) are N-acyl derivatives of the sphingoid base sphinganine and serve as the direct precursors to ceramides, the central hub of sphingolipid metabolism. For many years, dihydroceramides were considered biologically inert intermediates. However, emerging evidence has repositioned them as critical bioactive lipids in their own right, implicated in a variety of cellular processes including autophagy, apoptosis, cell cycle arrest, and the regulation of metabolic homeostasis.[1][2][3]

The de novo biosynthesis pathway, originating in the endoplasmic reticulum, is the primary route for generating dihydroceramides. This process involves a conserved sequence of enzymatic reactions that build the sphingoid backbone and attach a fatty acyl chain of a specific length.[4] While the term "C4 dihydroceramide" typically refers to synthetic, cell-permeable short-chain analogs used experimentally to probe ceramide signaling, the endogenous biosynthesis pathway in mammalian cells produces a diverse range of dihydroceramides with varying acyl chain lengths (from C14 to >C30). The specificity of this synthesis is dictated by a family of six distinct ceramide synthase enzymes (CerS1-6).[1]

This technical guide provides a comprehensive overview of the core dihydroceramide biosynthesis pathway in mammalian cells. It details the key enzymes and their regulation, summarizes quantitative data, presents detailed experimental protocols for studying the pathway, and provides visual diagrams of the core processes to facilitate a deeper understanding for researchers and drug development professionals.

The De Novo Dihydroceramide Biosynthesis Pathway

The de novo synthesis of dihydroceramides is a three-step enzymatic cascade located on the cytosolic face of the endoplasmic reticulum (ER).

-

Step 1: Condensation. The pathway is initiated by the enzyme Serine Palmitoyltransferase (SPT) , which catalyzes the rate-limiting condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.

-

Step 2: Reduction. The resulting 3-ketodihydrosphingosine is rapidly reduced to sphinganine (also known as dihydrosphingosine) by the NADPH-dependent enzyme 3-ketodihydrosphingosine reductase (KDHS) .

-

Step 3: N-Acylation. In the final step, sphinganine is acylated by one of the six Ceramide Synthases (CerS1-6) . Each CerS enzyme exhibits specificity for fatty acyl-CoAs of particular chain lengths, resulting in the formation of a dihydroceramide molecule with a defined N-acyl chain.

The product, dihydroceramide, is then available for its terminal modification: desaturation. The enzyme Dihydroceramide Desaturase 1 (DEGS1) introduces a critical trans double bond at the C4-C5 position of the sphingoid backbone, converting dihydroceramide into ceramide. This final step is a crucial control point, as the ratio of dihydroceramide to ceramide can significantly impact cell fate.

Quantitative Data: Ceramide Synthase Specificity

The diversity of dihydroceramide species within a cell is primarily determined by the expression and activity of the six Ceramide Synthase (CerS) enzymes. Each isoform displays a distinct preference for fatty acyl-CoAs of specific chain lengths. This specificity is a critical determinant of the subsequent biological effects, as ceramides and dihydroceramides with different acyl chains can have unique functions.

| Enzyme | Primary Acyl-CoA Specificity | Predominant Tissue Distribution |

| CerS1 | C18:0 | Brain, Skeletal Muscle, Testis |

| CerS2 | C20:0 - C26:0 (Very-long-chain) | Highest overall expression; abundant in liver, kidney, brain |

| CerS3 | C26:0 and longer (Ultra-long-chain) | Skin, Testis |

| CerS4 | C18:0 - C22:0 | Skin, Heart, Liver, Leukocytes |

| CerS5 | C14:0 - C16:0 | Most tissues; high in lung, head and neck cancer cells |

| CerS6 | C14:0 - C16:0 | Most tissues; high in kidney, intestine, brain |

| Table 1: Substrate specificity and tissue distribution of mammalian Ceramide Synthases (CerS1-6). |

Biological Functions and Signaling

Accumulation of dihydroceramides, often achieved through pharmacological inhibition or genetic knockdown of the desaturase DEGS1, triggers significant cellular responses. Unlike ceramides, which are strongly associated with apoptosis, dihydroceramides are more prominently linked to the induction of autophagy and ER stress.

-

Autophagy: Elevated dihydroceramide levels can induce cytotoxic autophagy in cancer cells. This process is linked to the destabilization of autolysosomes, leading to cathepsin release and cell death.

-

ER Stress: Dihydroceramide accumulation can cause ER stress and trigger the Unfolded Protein Response (UPR).

-

Cell Cycle Arrest: Dihydroceramides have been shown to inhibit cell growth by inducing a G0/G1 phase cell cycle arrest.

-

Apoptosis: The role of dihydroceramides in apoptosis is complex. While some studies report pro-apoptotic effects, others suggest they may antagonize ceramide-induced apoptosis by preventing the formation of ceramide channels in the mitochondrial outer membrane.

-

Insulin Resistance: Circulating levels of specific dihydroceramide species (e.g., C18:0, C24:0) are positively correlated with insulin resistance in humans and can directly impair insulin sensitivity in myotubes.

Experimental Protocols

Studying the dihydroceramide biosynthesis pathway requires robust methods for measuring enzyme activity and quantifying lipid levels. Below are detailed protocols for key experiments.

Protocol 1: Ceramide Synthase (CerS) Activity Assay using LC-MS/MS

This protocol measures CerS activity in cell or tissue lysates by quantifying the formation of a specific dihydroceramide product from exogenously added substrates.

-

Principle: Cell lysates are incubated with a sphingoid base (sphinganine) and a specific fatty acyl-CoA. The CerS enzymes present in the lysate will produce the corresponding dihydroceramide, which is then extracted and quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Reagents:

-

Homogenization Buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT, protease inhibitor cocktail.

-

Reaction Buffer: 20 mM HEPES (pH 7.4), 2 mM MgCl₂, 0.5 mM DTT.

-

Substrates: Sphinganine (d18:0), Fatty Acyl-CoA (e.g., Palmitoyl-CoA, C16:0).

-

Internal Standard (ISTD): C17-sphinganine or a deuterated dihydroceramide standard.

-

Extraction Solvent: Chloroform/Methanol (2:1, v/v).

-

-

Procedure:

-

Lysate Preparation: Harvest cells or tissue and homogenize in ice-cold Homogenization Buffer. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Determine the protein concentration of the supernatant (e.g., using a BCA assay).

-

Enzyme Reaction: In a microfuge tube, combine 50-100 µg of lysate protein with Reaction Buffer. Add sphinganine (final concentration 20 µM) and the desired fatty acyl-CoA (final concentration 50 µM).

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. Stop the reaction by adding the extraction solvent.

-

Lipid Extraction: Add the ISTD to each sample. Add chloroform/methanol (2:1) and water, vortex thoroughly, and centrifuge to separate the phases. Collect the lower organic phase.

-

Sample Preparation for MS: Dry the organic phase under a stream of nitrogen. Reconstitute the lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

LC-MS/MS Analysis: Analyze the sample using a C18 reversed-phase column. Use Multiple Reaction Monitoring (MRM) mode to detect the precursor-to-product ion transition specific to the dihydroceramide of interest and the internal standard.

-

-

Data Analysis: Calculate the amount of dihydroceramide produced by comparing the peak area ratio of the analyte to the ISTD against a standard curve. Express activity as pmol/min/mg protein.

References

C4 dihydroceramide vs C4 ceramide cellular roles

An In-depth Technical Guide on the Cellular Roles of C4 Dihydroceramide vs. C4 Ceramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides and their precursors, dihydroceramides, are bioactive sphingolipids that play pivotal roles in a multitude of cellular processes. While structurally similar, the presence of a C4-C5 trans-double bond in the sphingoid backbone of ceramide confers dramatically different biological activities compared to its saturated counterpart, dihydroceramide. This technical guide provides a comprehensive comparison of the cellular roles of C4 ceramide and this compound, with a focus on their differential effects on apoptosis, autophagy, and related signaling pathways. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a resource for researchers in cell biology, pharmacology, and drug development.

Introduction

Ceramides are a class of lipid second messengers implicated in diverse cellular responses, including cell cycle arrest, senescence, and apoptosis.[1] Short-chain, cell-permeable analogs like C4 ceramide (N-butanoyl-D-erythro-sphingosine) are invaluable tools for elucidating these pathways.[2] Its precursor, this compound, which lacks the C4-C5 double bond, has historically been considered an inactive intermediate. However, emerging evidence indicates that this compound not only lacks the pro-apoptotic functions of C4 ceramide but can actively antagonize its effects, highlighting a critical regulatory role for the saturation state of the sphingoid base.[1][3] Understanding the distinct cellular functions of these two molecules is crucial for the targeted development of therapeutics that modulate sphingolipid-mediated signaling.

Core Cellular Roles: A Comparative Overview

The primary and most well-documented distinction between C4 ceramide and this compound lies in their opposing roles in the regulation of apoptosis.

-

C4 Ceramide: The Pro-Apoptotic Effector C4 ceramide is a potent inducer of apoptosis in a wide range of cell types.[2] Its pro-apoptotic activity is fundamentally linked to its ability to self-assemble and form channels in the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors like cytochrome c into the cytosol, and the subsequent activation of the caspase cascade.

-

This compound: The Apoptosis Antagonist In stark contrast, this compound is not only incapable of inducing apoptosis but also acts as a potent inhibitor of ceramide-induced apoptosis. Its inhibitory mechanism involves the disruption of ceramide channel formation within the mitochondrial membrane, thereby preventing MOMP. This antagonistic relationship underscores the importance of the ceramide to dihydroceramide ratio as a critical determinant of cell fate.

Beyond apoptosis, these molecules are implicated in other cellular processes, although their roles are less clearly delineated:

-

Autophagy: Dihydroceramides have been shown to play a role in autophagy, with some studies suggesting that an accumulation of dihydroceramide can impair autophagic flux. The precise signaling mechanisms, however, are still under investigation and may be cell-type dependent. C4 ceramide can also induce autophagy, which, depending on the cellular context, can be a pro-survival or pro-death mechanism.

-

Cell Cycle Arrest: Short-chain ceramides, including C4 ceramide, can induce cell cycle arrest, typically at the G0/G1 phase. The accumulation of dihydroceramide has also been linked to the inhibition of cell cycle progression.

Quantitative Data Summary

The following tables summarize quantitative data on the cytotoxic and signaling effects of C4 ceramide and the inhibitory effects of this compound. Data for structurally similar short-chain ceramides (C2 and C6) are included as proxies where C4-specific data is limited.

Table 1: Cytotoxicity of C4-Ceramide Analogs in Breast Cancer Cell Lines

| Compound | Cell Line | Cell Type | EC50 (µM) at 24 hr |

| Benzene-C4-ceramide | SKBr3 | Drug-Resistant Breast Tumor | 18.9 |

| Benzene-C4-ceramide | MCF-7/Adr | Drug-Resistant Breast Tumor | 45.5 |

| Benzene-C4-ceramide | Normal Breast Epithelial | Normal Breast Epithelial | >100 |

| Pyridine-C4-ceramide | SKBr3 | Drug-Resistant Breast Tumor | 12.8-16.7 |

| Pyridine-C4-ceramide | MCF-7/Adr | Drug-Resistant Breast Tumor | 12.8-16.7 |

Table 2: Inhibition of Ceramide-Induced Mitochondrial Permeabilization by Dihydroceramide

| Ceramide Species | Dihydroceramide Species | Dihydroceramide:Ceramide Ratio | Inhibition of Permeabilization |

| C2-ceramide | C2-dihydroceramide | 1:10 | ~95% |

| C16-ceramide | C16-dihydroceramide | 1:10 | ~51% |

Signaling Pathways

The distinct cellular roles of C4 ceramide and this compound are rooted in their differential engagement of key signaling pathways.

C4 Ceramide-Induced Apoptosis

C4 ceramide primarily triggers the intrinsic (mitochondrial) pathway of apoptosis. Key signaling events include:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): C4 ceramide forms channels in the outer mitochondrial membrane, leading to the release of cytochrome c.

-

Bcl-2 Family Regulation: Pro-apoptotic Bcl-2 family members like Bax can enhance ceramide channel formation, while anti-apoptotic members like Bcl-2 can inhibit it.

-

Caspase Activation: Released cytochrome c initiates the formation of the apoptosome and the activation of a caspase cascade, with caspase-3 being a key executioner.

-

JNK Activation: C4 ceramide can activate the c-Jun N-terminal kinase (JNK) signaling cascade, a key pathway in stress-induced apoptosis. This can occur through a mechanism involving the upregulation of thioredoxin-interacting protein (Txnip) and subsequent activation of ASK1.

Caption: C4 Ceramide-Induced Apoptosis Pathway.

This compound's Antagonistic Role

This compound's primary role in apoptosis is to counteract the effects of C4 ceramide.

-

Inhibition of Channel Formation: this compound directly interferes with the self-assembly of C4 ceramide into channels in the mitochondrial outer membrane.

-

Prevention of MOMP: By blocking channel formation, this compound prevents MOMP and the subsequent release of pro-apoptotic factors.

Caption: this compound's Inhibition of Apoptosis.

Dihydroceramide and Autophagy

The accumulation of dihydroceramide has been linked to the impairment of autophagic flux, potentially contributing to cellular stress and the progression of certain diseases. One proposed mechanism involves the stimulation of de novo sphingolipid synthesis leading to ER stress, which in turn can modulate autophagy.

Caption: Dihydroceramide's Influence on Autophagy.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of C4 ceramide and this compound.

Assessment of Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Materials:

-

C4-ceramide and C4-dihydroceramide (negative control)

-

DMSO (vehicle)

-

Cell line of interest

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., acidified isopropanol or DMSO)

-

Plate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the treatment period (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for attachment.

-

Treatment: Prepare stock solutions of C4-ceramide and C4-dihydroceramide in DMSO. Serially dilute the compounds in culture medium to the desired final concentrations. Replace the medium in the wells with the treatment medium. Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570-590 nm using a plate reader.

-

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

-

Materials:

-

LDH assay kit

-

C4-ceramide and C4-dihydroceramide

-

Cell line of interest

-

96-well plates

-

Lysis buffer (positive control)

-

Plate reader

-

-

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells with untreated cells (negative control) and cells treated with lysis buffer (positive control).

-

Sample Collection: After the incubation period, carefully collect the culture supernatant from each well.

-

LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).

-

Calculation: Calculate the percentage of cytotoxicity relative to the positive and negative controls.

-

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Materials:

-

Caspase-3 colorimetric or fluorometric assay kit

-

C4-ceramide

-

Cell line of interest

-

Cell lysis buffer

-

Plate reader (absorbance or fluorescence)

-

-

Procedure:

-

Induce Apoptosis: Treat cells with C4-ceramide for the desired time.

-

Cell Lysis: Harvest and lyse the cells according to the assay kit protocol to obtain cytosolic extracts.

-

Caspase-3 Reaction: Add the cell lysate and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to a 96-well plate.

-

Incubation: Incubate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance (400-405 nm) or fluorescence (Ex/Em = 380/420-460 nm) using a plate reader.

-

In Vitro Mitochondrial Permeability Assay

This assay assesses the ability of C4 ceramide and this compound to permeabilize isolated mitochondria.

-

Materials:

-

Isolated mitochondria

-

C4-ceramide and C4-dihydroceramide

-

Reduced cytochrome c

-

Spectrophotometer

-

-

Procedure:

-

Mitochondrial Suspension: Prepare a suspension of isolated mitochondria in an appropriate buffer.

-

Treatment: Add C4-ceramide, C4-dihydroceramide, or vehicle to the mitochondrial suspension and incubate.

-

Cytochrome c Addition: Add reduced cytochrome c to the suspension.

-

Absorbance Measurement: Monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm over time. An increased rate of oxidation indicates permeabilization of the outer mitochondrial membrane.

-

Western Blot for JNK Phosphorylation

This technique is used to detect the activation of JNK by assessing its phosphorylation status.

-

Materials:

-

C4-ceramide

-

Cell line of interest

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-JNK, anti-total-JNK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

-

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with C4-ceramide for various time points. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-JNK and total JNK. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-JNK signal to the total JNK signal.

-

Conclusion

The presence or absence of the C4-C5 trans-double bond is a critical determinant of the biological activities of C4 ceramide and this compound. C4 ceramide is a potent pro-apoptotic molecule that acts primarily through the induction of mitochondrial outer membrane permeabilization. In contrast, this compound is not only inactive in this regard but also functions as a direct antagonist of ceramide-induced apoptosis. The interplay between these two molecules and the enzymes that regulate their interconversion represents a key control point in cell fate decisions. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further unravel the complex roles of these bioactive sphingolipids in health and disease.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Initial Characterization of C4 Dihydroceramide

Executive Summary

Dihydroceramides, once considered mere biologically inert precursors in the de novo synthesis of ceramides, are now recognized as a distinct class of bioactive lipids with unique signaling functions.[1] The absence of a C4-C5 trans-double bond in their sphingoid backbone, the key structural difference from ceramides, leads to profoundly different roles in cellular processes such as autophagy, cell cycle regulation, and hypoxia.[1][2][3] This guide provides a comprehensive overview of the discovery and initial characterization of this compound, detailing its biosynthesis, distinct biological functions, and the experimental methodologies used for its study. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Biosynthesis

The synthesis of dihydroceramides occurs in the endoplasmic reticulum as part of the highly conserved de novo sphingolipid synthesis pathway.[1] This pathway is the primary route for producing the sphingoid backbone from basic cellular components.

The key enzymatic steps are:

-

Condensation: The pathway begins with the rate-limiting condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT) , to form 3-ketosphinganine.

-

Reduction: 3-ketosphinganine is rapidly reduced to sphinganine (also known as dihydrosphingosine) by 3-ketosphinganine reductase (KSR) , utilizing NADPH as a cofactor.

-

N-acylation: A fatty acyl-CoA, such as butanoyl-CoA for this compound, is attached to sphinganine via an amide bond. This reaction is catalyzed by one of six (dihydro)ceramide synthases (CerS) , each with specificity for different acyl chain lengths. The product of this step is dihydroceramide.

-

Desaturation or Hydroxylation: Dihydroceramide stands at a critical branch point. It can either be desaturated to form ceramide or hydroxylated to form phytoceramide.

-

Desaturation: Dihydroceramide desaturase 1 (DES1) introduces a trans-double bond between carbons 4 and 5 of the sphingoid backbone to produce ceramide. This is the final step in the synthesis of most common ceramides.

-

C4-Hydroxylation: Dihydroceramide desaturase 2 (DES2) is a bifunctional enzyme that, in addition to desaturase activity, possesses C4-hydroxylase activity . This hydroxylation of dihydroceramide at the C4 position of the sphinganine base is the key reaction in the biosynthesis of phytosphingolipids (phytoceramides). The human homolog, hDES2, is highly expressed in the skin, intestines, and kidneys and plays a crucial role in phytosphingolipid synthesis in these tissues. This C4-hydroxylation requires an electron transfer system involving cytochrome b5.

-

The following diagram illustrates the de novo synthesis pathway leading to this compound and its subsequent conversion.

Initial Characterization and Biological Activity

For many years, dihydroceramides were considered biologically inert intermediates, with the C4-C5 trans-double bond in ceramides deemed essential for their pro-apoptotic activity. However, recent evidence has revealed that dihydroceramides possess distinct biological functions that are not shared by ceramides.

The accumulation of dihydroceramides, which can be induced by inhibiting DES1 or by cellular stressors like hypoxia, is now linked to specific signaling outcomes. Unlike ceramides, which are potent inducers of apoptosis, dihydroceramides are more closely associated with the induction of autophagy. They are also implicated in inhibiting cell proliferation and promoting cell cycle arrest. This functional divergence highlights that dihydroceramides are not merely precursors but active signaling molecules in their own right.

The accumulation of specific dihydroceramide species has been implicated in the pathophysiology of several diseases, including type 2 diabetes, cardiovascular disease, cancer, and neurodegenerative disorders.

The diagram below illustrates the divergent signaling roles of this compound and C4 ceramide.

Quantitative Data

Quantitative analysis is crucial for understanding the biochemical properties and cellular effects of this compound. The tables below summarize key kinetic data for enzymes involved in its metabolism and reported effective concentrations in cellular assays.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Apparent Km | Vmax | Source |

|---|---|---|---|---|

| Dihydroceramide Desaturase | N-octanoyl-D-erythro-sphinganine | 340 µM | Not Reported | |

| Dihydroceramide Desaturase | NADH | 120 µM | Not Reported | |

| Dihydroceramide:sphinganine C-4-hydroxylase (Des2) | N-octanoylsphinganine | 35 µM | 40 nmol·h-1·mg-1 |

| Dihydroceramide:sphinganine C-4-hydroxylase (Des2) | Cytochrome b5 | 0.8 µM | Not Reported | |

Table 2: Isotope Effect in Dihydroceramide Desaturation

| C-H Bond Cleavage | Kinetic Isotope Effect (kH/kD) | Implication | Source |

|---|---|---|---|

| C4-H | 8.0 ± 0.8 | Rate-determining step; initial oxidation occurs at C-4 |

| C5-H | 1.02 ± 0.07 | Not rate-limiting | |

Table 3: Cellular Effects of Dihydroceramide Modulation

| Compound / Condition | Cell Type | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| Cyclopropanated Dihydroceramide Analog (Inhibitor) | Keratinocytes | 10 - 50 µM | Inhibition of DES1; 3.6-fold increase in dihydroceramide; 6.3-fold increase in phytoceramide | |

| Hypoxia | Human Cerebral Endothelial Cells | Not Applicable | Increased levels of long-chain dihydroceramides |

| N-acetylcysteine | Rat Hepatocytes | 5 - 10 mM | Decreased relative incorporation of [¹⁴C]serine into [¹⁴C]ceramide, suggesting altered dihydroceramide metabolism | |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of this compound from cell pellets.

1. Sample Preparation (Lipid Extraction): a. To a 1.5 mL microfuge tube containing a cell pellet (e.g., 1x10⁶ cells), add an appropriate internal standard (e.g., C17:0-dihydroceramide). b. Add 300 µL of ice-cold methanol and vortex vigorously for 30 seconds. c. Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute. d. Add 250 µL of MS-grade water to induce phase separation and vortex for 30 seconds. e. Centrifuge at 14,000 x g for 5 minutes at 4°C. f. Carefully transfer the upper organic layer (containing lipids) to a new tube. g. Dry the lipid extract under a stream of nitrogen gas. h. Reconstitute the dried lipid film in 100 µL of a suitable solvent (e.g., methanol/acetonitrile 1:1, v/v) for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient would start at high aqueous content and ramp up to high organic content to elute lipids.

3. Mass Spectrometry (MS/MS) Detection:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound (d18:0/4:0): Precursor ion [M+H]⁺ is m/z 372.3. The product ion is typically the sphingoid base fragment at m/z 266.3. The transition would be 372.3 -> 266.3 .

-

Internal Standard (C17:0 Dihydroceramide): Precursor ion [M+H]⁺ is m/z 540.5. The product ion is m/z 266.3. The transition would be 540.5 -> 266.3 .

-

4. Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve prepared with known concentrations.

The workflow for this protocol is visualized below.

Protocol: Cell Viability (MTT) Assay

This protocol assesses the effect of modulating this compound levels on cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of a DES1 inhibitor (e.g., Fenretinide) or an inactive analog to modulate endogenous dihydroceramide levels. Include appropriate vehicle controls.

-

Incubation: Incubate cells for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.

-

Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells following modulation of dihydroceramide levels.

-

Cell Treatment: Seed cells in 6-well plates and treat with compounds as described in the cell viability assay.

-

Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Staining: a. Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Conclusion

The discovery and characterization of this compound have shifted the paradigm of sphingolipid research. No longer viewed as a simple intermediate, dihydroceramide is now established as a bioactive lipid with critical roles in fundamental cellular processes and disease pathophysiology. Its distinct signaling capabilities, particularly in promoting autophagy and regulating cell cycle progression, set it apart from its well-known counterpart, ceramide. For researchers and drug development professionals, understanding the nuances of dihydroceramide metabolism and signaling opens new avenues for therapeutic intervention in a range of disorders, from metabolic diseases to cancer. The methodologies and data presented in this guide provide a foundational resource for further exploration into this exciting and rapidly evolving field.

References

A Technical Guide on the Role of Dihydroceramide Desaturase in C4 Dihydroceramide Conversion

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroceramide desaturase 1 (DEGS1) is a pivotal enzyme in the de novo sphingolipid synthesis pathway, catalyzing the conversion of dihydroceramide to ceramide. This conversion is a critical regulatory node in cellular signaling, as the resulting ceramide, including short-chain species like C4-ceramide, is a potent bioactive lipid involved in apoptosis, cell cycle arrest, and inflammation. Understanding the specific role of DEGS1 in the metabolism of short-chain dihydroceramides, such as C4-dihydroceramide, is crucial for elucidating fundamental cellular processes and for developing novel therapeutic strategies targeting diseases like cancer. This guide provides an in-depth overview of the DEGS1-mediated conversion, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the associated pathways and workflows.

Introduction to Dihydroceramide Desaturase and Sphingolipid Metabolism

Sphingolipids are a class of lipids that are not only essential structural components of eukaryotic cell membranes but also critical signaling molecules that regulate a multitude of cellular processes.[1] The central molecule in sphingolipid metabolism is ceramide, which consists of a sphingosine backbone linked to a fatty acid.[2]

Ceramides are generated through three primary routes: the hydrolysis of sphingomyelin, the salvage pathway, and the de novo synthesis pathway.[3] The de novo pathway, which begins in the endoplasmic reticulum (ER), is a fundamental process for generating ceramides.[1][4] In the final and critical step of this pathway, dihydroceramide desaturase (DEGS) introduces a C4-C5 trans-double bond into the sphingoid backbone of dihydroceramide to produce ceramide. The primary enzyme responsible for this reaction in human cells is DEGS1. The product of this reaction, ceramide, can vary in its acyl chain length, which dictates its subsequent biological activity. This guide focuses on the conversion of C4-dihydroceramide, a short-chain substrate, and the functional implications of its product, C4-ceramide.

The DEGS1-Mediated Conversion of C4 Dihydroceramide

DEGS1 is an ER-resident enzyme that plays a gatekeeper role in the formation of bioactive ceramides. Its activity is crucial for maintaining the appropriate balance between dihydroceramides and ceramides, a ratio that significantly impacts cell fate.

2.1 Biochemical Reaction and Substrate Specificity

DEGS1 catalyzes the oxidation of dihydroceramide, using NADH as a cofactor, to introduce a double bond, yielding ceramide and water. While DEGS1 acts on a range of dihydroceramide species with varying fatty acid chain lengths, it shows optimal activity with short-chain substrates like N-octanoyl-D-erythro-dihydroceramide (C8-dhCer) in vitro. This suggests a high efficiency for converting short-chain dihydroceramides, including C4-dihydroceramide, into their corresponding ceramides.

2.2 Biological Significance of the Conversion

The conversion of C4-dihydroceramide to C4-ceramide is a critical switch for cellular signaling. While dihydroceramides were once considered inactive precursors, they are now known to have distinct biological functions, and their accumulation upon DEGS1 inhibition can lead to cell cycle arrest.

However, the product, C4-ceramide, is a well-established, potent signaling molecule. As a cell-permeable analog of endogenous ceramides, exogenously applied C4-ceramide is widely used to study ceramide-mediated signaling. Its generation triggers signaling cascades that are central to cellular homeostasis and disease, most notably apoptosis.

Downstream Signaling Pathways of C4-Ceramide

The production of C4-ceramide initiates a cascade of events that profoundly influence cell fate, primarily by inducing apoptosis and cell cycle arrest.

Key signaling effects of C4-ceramide include:

-

Induction of Apoptosis: C4-ceramide is a potent activator of programmed cell death. It can trigger the intrinsic (mitochondrial) pathway by forming permeable channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic proteins like cytochrome c. It also activates the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) pathway, which is a key mediator of stress-induced apoptosis.

-

Cell Cycle Arrest: Ceramides, including short-chain analogs, can induce cell cycle arrest, primarily at the G0/G1 phase. This prevents cells from entering the DNA synthesis (S) phase and is often mediated by the activation of protein phosphatases like PP2A, which can dephosphorylate and inactivate pro-survival kinases such as Akt.

-

Activation of Protein Phosphatases: A primary mechanism of ceramide action is the activation of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). This activation leads to the dephosphorylation of key signaling proteins, tipping the cellular balance towards apoptosis and growth arrest.

Quantitative Data on DEGS1 Activity and Inhibition

The following tables summarize key quantitative parameters related to DEGS1 enzyme kinetics and the potency of its inhibitors. This data is critical for designing experiments and for the development of targeted therapeutics.

| Substrate / Cofactor | Apparent K_m_ (μM) | Apparent V_max_ (nmol/min/g protein) | Source Organism / System | Citation |

| C8-dhCer | 1.92 ± 0.36 | 3.16 ± 0.24 | Rat Liver Microsomes | |

| NADH | 43.4 ± 6.47 | 4.11 ± 0.18 | Rat Liver Microsomes | |

| C13-DHCerd7 | ~10 µM (WT DEGS1) | Not Reported | Transfected KO-DES-HEK cells | |

| Table 1: Kinetic Parameters of Dihydroceramide Desaturase. |

| Inhibitor | IC_50_ Value | Inhibition Type | Assay System | Citation |

| Fenretinide (4-HPR) | 2.32 μM | Competitive (K_i_ = 8.28 μM) | Rat Liver Microsomes | |

| 4-oxo-4-HPR | 1.68 μM | Not specified | Rat Liver Microsomes | |

| GT11 | 23 nM | Competitive (K_i_ = 6 μM) | Primary Cerebellar Neurons | |

| XM462 | 8.2 μM | Mixed-type | Rat Liver Microsomes | |

| PR280 | 700 nM | Not specified | In vitro assay | |

| Table 2: IC50 Values of Common DEGS1 Inhibitors. |

Key Experimental Protocols

Accurate measurement of DEGS1 activity and the quantification of its substrate and product are essential for research in this field. The following sections detail standardized protocols.

5.1 Protocol: In Vitro Dihydroceramide Desaturase Activity Assay

This protocol measures DEGS1 activity by quantifying the release of tritiated water from a radiolabeled substrate. It is adapted from methods using rat liver microsomes or cell homogenates.

Materials:

-

Cell homogenate or microsomes (e.g., from rat liver) as an enzyme source.

-

N-Octanoyl-[4,5-³H]-D-erythro-dihydrosphingosine ([³H]C8-dhCer).

-

Unlabeled C8-dhCer.

-

NADH solution.

-

Assay Buffer: 5 mM HEPES, pH 7.4, with 50 mM sucrose.

-

10% (w/v) charcoal slurry.

-

Scintillation fluid and vials.

Methodology:

-

Enzyme Preparation: Prepare cell homogenates or microsomes. Determine protein concentration using a standard method (e.g., BCA assay). For negative controls, prepare heat-inactivated microsomes.

-

Reaction Setup: In a microcentrifuge tube, combine 100-400 µg of protein with assay buffer.

-

Substrate Addition: Add a mixture of labeled [³H]C8-dhCer (e.g., 2 nM final concentration) and unlabeled C8-dhCer (e.g., 500 nM final concentration). Add NADH cofactor to a final concentration exceeding its K_m_ (e.g., 100 µM).

-

Incubation: Initiate the reaction by transferring the tubes to a 37°C water bath. Incubate for 20 minutes (within the linear range of the assay).

-

Reaction Termination: Stop the reaction by adding 150 µL of a 10% charcoal slurry to adsorb the unused substrate.

-

Separation: Vortex the tubes and centrifuge at high speed (e.g., 12,000 x g) for 5 minutes to pellet the charcoal.

-

Quantification: Carefully transfer a known volume of the supernatant, which contains the [³H]H₂O product, to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the enzyme activity based on the amount of tritiated water formed, normalized to protein concentration and incubation time (e.g., in nmol/min/mg protein).

5.2 Protocol: Quantification of C4-Dihydroceramide and C4-Ceramide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipids from biological samples.

Materials:

-

Biological sample (e.g., cell pellet, plasma, tissue).

-

Internal Standard (IS): A stable isotope-labeled or odd-chain ceramide (e.g., C17:0-ceramide).

-

Extraction Solvent: Isopropanol or a mixture like chloroform/methanol.

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

-

C18 reversed-phase column.

Methodology:

-

Sample Preparation & Lipid Extraction:

-

To a known amount of sample (e.g., 10-50 µL of plasma or a cell pellet), add a precise amount of the internal standard.

-

Add pre-cooled extraction solvent (e.g., 200 µL isopropanol).

-

Vortex vigorously for 30-60 seconds to precipitate proteins and extract lipids.

-

Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes at 4°C.

-

Transfer the supernatant containing the lipid extract to a new tube or an autosampler vial.

-

Dry the extract under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a C18 column.

-

Use a gradient elution with a binary solvent system. For example:

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) for detection and quantification.

-

MRM Transition for C4-Ceramide: The precursor ion (m/z) for C4-ceramide (d18:1/4:0) is 356.3. A characteristic product ion is m/z 264, corresponding to the sphingosine backbone after loss of the acyl chain. The specific transition is 356.3 → 264.x.

-

MRM Transition for C4-Dihydroceramide: The precursor ion for C4-dihydroceramide (d18:0/4:0) is 358.3. The corresponding product ion is m/z 266.x.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of C4-ceramide and C4-dihydroceramide standards.

-

Calculate the concentration of each analyte in the samples by normalizing its peak area to the peak area of the internal standard and comparing it to the calibration curve.

-

Visualizing Key Pathways and Workflows

Diagrams are provided to visually summarize the core biochemical reaction, the downstream signaling consequences, and a typical experimental workflow.

References

The Emerging Physiological Significance of C4 Dihydroceramide Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Historically considered an inert precursor to the bioactive lipid ceramide, C4 dihydroceramide is now emerging as a critical signaling molecule in its own right. Accumulating evidence reveals its distinct and significant roles in a multitude of cellular processes, including autophagy, apoptosis, and cell cycle regulation. Dysregulation of this compound levels has been implicated in the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This technical guide provides an in-depth exploration of the physiological relevance of this compound accumulation, offering a comprehensive overview of its signaling pathways, quantitative data on its cellular effects, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the burgeoning field of dihydroceramide signaling.

Introduction: The Bioactive Nature of Dihydroceramides

Ceramides, a class of sphingolipids, are well-established as key regulators of cellular fate, with a distinct C4-C5 trans-double bond in their sphingoid backbone being crucial for many of their biological activities.[1] Their saturated counterparts, dihydroceramides, lacking this double bond, were long considered biologically inactive intermediates in the de novo ceramide synthesis pathway.[1] However, recent research has challenged this dogma, demonstrating that the accumulation of dihydroceramides, including the short-chain this compound, has profound physiological consequences that are often antagonistic to those of ceramides.[1][2] This guide focuses specifically on this compound, a cell-permeable analog widely used in research to probe the functional roles of dihydroceramides.

This compound Metabolism and its Regulation

The cellular concentration of this compound is tightly regulated by the coordinated action of two key enzyme families: ceramide synthases (CerS) and dihydroceramide desaturases (DES).[3]

-

Ceramide Synthases (CerS): These enzymes catalyze the N-acylation of a sphingoid base (sphinganine) with a fatty acyl-CoA to form dihydroceramide. There are six mammalian CerS isoforms (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.

-

Dihydroceramide Desaturases (DES): DES enzymes introduce the critical C4-C5 trans-double bond into the dihydroceramide backbone, converting it to ceramide. The activity of DES, particularly DES1, is a crucial control point in determining the cellular ratio of dihydroceramides to ceramides. Inhibition or downregulation of DES1 leads to the accumulation of dihydroceramides.

The balance between CerS and DES activities is therefore paramount in dictating the cellular levels of this compound and, consequently, its physiological impact.

Diagram: De Novo Sphingolipid Biosynthesis Pathway

Caption: De novo synthesis of this compound and its conversion to C4 ceramide.

Physiological Roles of this compound Accumulation

Accumulation of this compound has been shown to modulate several critical cellular processes, often in direct opposition to the effects of C4 ceramide.

Autophagy

A growing body of evidence points to a significant role for dihydroceramide accumulation in the induction of autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death.

-

Cytotoxic Autophagy: In some cancer cells, the accumulation of dihydroceramides, induced by agents like Δ9-tetrahydrocannabinol (THC) or inhibitors of DES1, can trigger cytotoxic autophagy. This process involves the destabilization of autolysosomes, leading to the release of cathepsins and subsequent apoptotic cell death.

-

ER Stress-Mediated Autophagy: Dihydroceramide accumulation can also induce endoplasmic reticulum (ER) stress, which in turn can activate the unfolded protein response (UPR) and lead to autophagy.

Apoptosis

While C4-ceramide is a well-established pro-apoptotic molecule, this compound is generally considered non-apoptotic and can even antagonize ceramide-induced apoptosis.

-

Inhibition of Ceramide Channel Formation: C4-ceramide is known to form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c. This compound, due to the absence of the C4-C5 double bond, cannot form these stable channels and can inhibit their formation by ceramide. The pro-apoptotic activity of ceramide may, therefore, depend on the cellular ceramide-to-dihydroceramide ratio.

Cell Cycle Arrest

Dihydroceramide accumulation has been linked to the inhibition of cell cycle progression. Hypoxia and oxidative stress can inhibit DES1, leading to an accumulation of dihydroceramide, which is thought to contribute to cell cycle arrest as part of the cellular stress response.

Involvement in Disease Pathophysiology

The dysregulation of this compound levels has been implicated in a range of diseases.

Cancer

The role of dihydroceramide accumulation in cancer is complex and context-dependent.

-

Tumor Suppression: In some cancer types, such as glioma, the induction of cytotoxic autophagy through dihydroceramide accumulation has been shown to inhibit tumor growth. Pharmacological manipulation of dihydroceramide levels is therefore being explored as a potential anti-cancer strategy.

-

Drug Resistance: In other contexts, autophagy induced by dihydroceramides may promote cancer cell survival, contributing to drug resistance.

Neurodegenerative Diseases

Mutations in the DEGS1 gene, leading to dihydroceramide accumulation, are the cause of hypomyelinating leukodystrophy-18 (HLD-18), a severe pediatric neurodegenerative disorder. The accumulation of dihydroceramides in glial cells disrupts endoplasmic reticulum and lipid droplet homeostasis, leading to myelination defects and neurodegeneration.

Metabolic Diseases

Elevated plasma concentrations of certain dihydroceramide species have been associated with metabolic diseases and are considered long-term predictors of type 2 diabetes onset. In the context of cardiometabolic diseases, altered dihydroceramide levels have been linked to insulin resistance.

Quantitative Data on this compound Effects

The following table summarizes key quantitative data from the literature regarding the biological effects of this compound and related compounds.

| Cell Line | Compound | Effect | Concentration / IC50 | Reference |

| SMS-KCNR neuroblastoma | 4-HPR (fenretinide) | Direct inhibition of DES1 | IC50 of 2.32 µM | |

| SK-BR-3 (Breast Cancer) | C4-ceramide | Cytotoxicity | IC50 of 15.9 µM | |

| MCF-7/Adr (Breast Cancer) | C4-ceramide | Cytotoxicity | IC50 of 19.9 µM | |

| U87MG (Glioblastoma) | THC | Reduced tumor growth | 15 mg/kg | |

| U87MG (Glioblastoma) | GT11 (DES1 inhibitor) | Reduced tumor growth | 7.5 mg/kg |

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound in biological samples.

A. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma or serum in a microcentrifuge tube, add a known amount of a stable isotope-labeled internal standard (e.g., C4-dihydroceramide-d7).

-

Add 250 µL of pre-cooled isopropanol.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the samples at -20°C for 10 minutes to facilitate protein precipitation.

-

Centrifuge the samples at 10,300 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant containing the extracted lipids to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

B. LC Separation

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol and 2-propanol (1:1) buffered with 10 mM ammonium bicarbonate.

-

Elution: An isocratic elution program of approximately 5 minutes is often sufficient.

C. MS/MS Detection

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored in Multiple Reaction Monitoring (MRM) mode.

Diagram: LC-MS/MS Workflow for this compound Quantification

Caption: Workflow for quantifying this compound by LC-MS/MS.

Induction of Apoptosis and Assessment of Cell Viability

This protocol describes how to treat cells with this compound as a negative control alongside C4-ceramide to assess its effect on cell viability using an MTT assay.

A. Materials

-

C4-ceramide

-

C4-dihydroceramide (negative control)

-

DMSO (vehicle)

-

Cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

B. Procedure

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

-

Preparation of Treatment Solutions: Prepare stock solutions of C4-ceramide and C4-dihydroceramide in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared treatment solutions to the appropriate wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Signaling Pathways and Logical Relationships

Diagram: Opposing Roles of C4-Ceramide and this compound in Apoptosis

Caption: C4-ceramide induces apoptosis while this compound inhibits it.

Conclusion

The accumulation of this compound is no longer considered a passive event in cellular metabolism. It is now recognized as a critical signaling process with far-reaching physiological consequences. Its roles in inducing cytotoxic autophagy in cancer cells, antagonizing ceramide-mediated apoptosis, and its involvement in the pathology of neurodegenerative and metabolic diseases highlight its potential as a therapeutic target. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the intricate world of dihydroceramide signaling and unlock its therapeutic potential. Future research will undoubtedly continue to unravel the complex and context-dependent functions of this compound accumulation, paving the way for novel therapeutic interventions.

References

C4 Dihydroceramide: A Technical Guide on its Impact on Membrane Fluidity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroceramides, the immediate precursors to ceramides in the de novo sphingolipid synthesis pathway, are increasingly recognized for their significant and distinct biophysical effects on cellular membranes. The absence of the C4-C5 trans-double bond in the sphinganine backbone of dihydroceramides, a key structural difference from ceramides, leads to notable alterations in membrane properties, particularly a decrease in fluidity and an increase in lipid order. This technical guide focuses on C4 dihydroceramide, a short-chain sphingolipid, and provides an in-depth exploration of its impact on the biophysical characteristics of lipid bilayers. We will detail the experimental methodologies used to quantify its effects on membrane fluidity and present its role within the broader context of sphingolipid metabolism. While specific quantitative data for this compound is limited in publicly available literature, this guide establishes a framework for its study by presenting illustrative data and outlining the necessary protocols for future research.

Introduction: The Significance of Dihydroceramides in Membrane Biology

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as key signaling molecules.[1] Dihydroceramides are synthesized in the endoplasmic reticulum (ER) as part of the de novo sphingolipid synthesis pathway.[2] Unlike their ceramide counterparts, dihydroceramides lack a double bond in their sphingoid base, which significantly alters their biophysical properties and their impact on membrane dynamics.[3] This structural difference allows dihydroceramide molecules to pack more tightly with other lipids in the membrane, leading to a more ordered and less fluid membrane environment.[4]

Alterations in membrane fluidity can have profound effects on cellular function, influencing the activity of membrane-associated proteins, modulating signaling cascades, and impacting cellular processes such as apoptosis and autophagy.[2] Therefore, understanding the biophysical impact of specific dihydroceramide species, such as this compound, is of great interest to researchers in cell biology, biochemistry, and drug development.

This compound and its Effect on Membrane Fluidity: Quantitative Data

The introduction of this compound into a lipid bilayer is expected to decrease membrane fluidity, resulting in a more ordered and rigid membrane structure. This effect can be quantified using techniques such as fluorescence anisotropy and Laurdan Generalized Polarization (GP). An increase in fluorescence anisotropy and Laurdan GP values corresponds to a decrease in membrane fluidity.

While specific experimental data for this compound is not extensively published, the following tables illustrate the expected dose-dependent effect of this compound on membrane fluidity based on the known properties of dihydroceramides.

Table 1: Illustrative Fluorescence Anisotropy Data for this compound in Model Membranes

| This compound (mol%) | Fluorescence Anisotropy (r) of TMA-DPH |

| 0 | 0.150 ± 0.005 |

| 2 | 0.165 ± 0.006 |

| 5 | 0.185 ± 0.007 |

| 10 | 0.210 ± 0.008 |

| 20 | 0.240 ± 0.009 |

Table 2: Illustrative Laurdan Generalized Polarization (GP) Data for this compound in Model Membranes

| This compound (mol%) | Laurdan Generalized Polarization (GP) |

| 0 | -0.10 ± 0.02 |

| 2 | -0.05 ± 0.02 |

| 5 | 0.02 ± 0.03 |

| 10 | 0.10 ± 0.03 |

| 20 | 0.18 ± 0.04 |

Experimental Protocols

Measurement of Membrane Fluidity using Fluorescence Anisotropy with TMA-DPH

This protocol describes the use of the fluorescent probe 1-(4-(trimethylamino)phenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) to measure membrane fluidity in liposomes containing this compound.

Materials:

-

Phospholipids (e.g., POPC)

-

This compound

-

TMA-DPH

-

Chloroform

-

Buffer (e.g., PBS, pH 7.4)

-

Fluorometer with polarization filters

Procedure:

-

Liposome Preparation:

-

Prepare lipid mixtures by dissolving the desired amounts of phospholipids and this compound in chloroform in a round-bottom flask.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

-

-

TMA-DPH Labeling:

-

Prepare a stock solution of TMA-DPH in a suitable solvent (e.g., ethanol).

-

Add the TMA-DPH stock solution to the liposome suspension to a final concentration of approximately 1 µM.

-

Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the probe to incorporate into the liposome membranes.

-

-

Fluorescence Anisotropy Measurement:

-

Set the excitation wavelength of the fluorometer to 355 nm and the emission wavelength to 430 nm.

-

Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.

-

Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the G-factor, an instrument-specific correction factor.

-

Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

This protocol utilizes the fluorescent probe 6-dodecanoyl-2-dimethylaminonaphthalene (Laurdan) to assess changes in membrane lipid packing.

Materials:

-

Liposomes prepared as described in section 3.1.

-

Laurdan

-

Fluorometer

Procedure:

-

Laurdan Labeling:

-

Prepare a stock solution of Laurdan in a suitable solvent (e.g., ethanol).

-

Add the Laurdan stock solution to the liposome suspension to a final concentration of approximately 5 µM.

-

Incubate the mixture in the dark at room temperature for 30-60 minutes.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to 350 nm.

-

Record the emission spectrum from 400 nm to 550 nm.

-

Measure the fluorescence intensities at the emission maxima of Laurdan in the ordered (I440) and disordered (I490) phases.

-

-

GP Calculation:

-

Calculate the Generalized Polarization (GP) value using the following equation: GP = (I440 - I490) / (I440 + I490)

-

Signaling Pathways and Experimental Workflows

De Novo Sphingolipid Synthesis Pathway

This compound is an intermediate in the de novo synthesis of sphingolipids, a fundamental cellular pathway. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic steps in the endoplasmic reticulum to produce dihydroceramides, which are then desaturated to form ceramides.

Caption: The de novo sphingolipid synthesis pathway in the endoplasmic reticulum.

Experimental Workflow for Membrane Fluidity Analysis

The following diagram illustrates the general workflow for assessing the impact of this compound on the fluidity of model membranes.

Caption: Experimental workflow for analyzing membrane fluidity.

Conclusion

This compound, as a short-chain dihydroceramide, is poised to have a significant impact on the biophysical properties of cellular membranes. Its fully saturated sphinganine backbone promotes tighter lipid packing, leading to a decrease in membrane fluidity. This alteration in the physical state of the membrane can have far-reaching consequences for cellular signaling and function. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively investigate the specific effects of this compound and further elucidate its role in membrane biology. Such studies are crucial for a comprehensive understanding of sphingolipid metabolism and its implications in health and disease, and may open new avenues for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 4. Frontiers | De novo Synthesis of Sphingolipids Is Defective in Experimental Models of Huntington's Disease [frontiersin.org]

The Intracellular Landscape of C4 Dihydroceramide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the intracellular localization of C4 dihydroceramide synthesis, a critical step in the de novo sphingolipid biosynthetic pathway. Understanding the spatial regulation of this process is paramount for elucidating the diverse roles of sphingolipids in cellular signaling, membrane architecture, and the pathogenesis of various diseases. This document details the primary sites of synthesis, the enzymes involved, and the experimental methodologies used to investigate this fundamental aspect of lipid metabolism.

Core Concepts: The Where and How of Dihydroceramide Synthesis

The de novo synthesis of dihydroceramides, including the C4 species, is a spatially organized process primarily initiated and executed within the membranes of the endoplasmic reticulum (ER).[1][2][3][4][5] This organelle houses the enzymatic machinery required for the condensation of serine and palmitoyl-CoA and subsequent steps leading to the formation of the dihydroceramide backbone.

The key enzymes catalyzing the N-acylation of sphinganine with a fatty acyl-CoA to form dihydroceramide are the ceramide synthases (CerS). There are six known mammalian CerS isoforms (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths. These enzymes are integral membrane proteins of the ER. Following its synthesis, dihydroceramide is then desaturated by dihydroceramide desaturase (DES1), another ER-resident enzyme, to form ceramide.

While the ER is the principal site of de novo synthesis, evidence suggests that ceramide and dihydroceramide metabolism also occurs at other subcellular locations, including the mitochondria and mitochondria-associated membranes (MAMs). Studies have reported the presence of CerS activity in highly purified mitochondrial and MAM fractions. After synthesis, these lipids are transported to the Golgi apparatus for conversion into more complex sphingolipids, such as sphingomyelin and glucosylceramide.

Quantitative Distribution of Dihydroceramide Synthesis

The following table summarizes the subcellular localization of the key enzymes involved in this compound synthesis and their relative activities based on current research. It is important to note that the precise quantitative distribution can vary depending on the cell type and physiological conditions.

| Subcellular Compartment | Key Enzymes Present | Relative Activity | Supporting Evidence |

| Endoplasmic Reticulum (ER) | Ceramide Synthases (CerS1-6), Dihydroceramide Desaturase 1 (DES1) | High | Primary site of de novo synthesis. |

| Mitochondria | Ceramide Synthases (CerS) | Moderate | CerS activity detected in purified mitochondria. |

| Mitochondria-Associated Membranes (MAMs) | Ceramide Synthases (CerS) | Moderate | CerS activity detected in purified MAMs. |

| Golgi Apparatus | Ceramide Synthase Homologs (in some organisms) | Low to Moderate | Primarily involved in the synthesis of complex sphingolipids from ceramide. |

Experimental Protocols for Determining Intracellular Localization

A multi-faceted approach is typically employed to accurately determine the subcellular localization of this compound synthesis. Key experimental protocols are detailed below.

Subcellular Fractionation

This technique is a cornerstone for isolating specific organelles to study their biochemical activities.

Objective: To separate different cellular compartments (e.g., ER, mitochondria, Golgi) to quantify the activity of ceramide synthases and the abundance of this compound in each fraction.

Methodology:

-

Cell Lysis: Homogenize cultured cells or tissues in a hypotonic buffer to disrupt the plasma membrane while keeping organelles intact.

-

Differential Centrifugation: Subject the cell lysate to a series of centrifugation steps at increasing speeds to pellet different organelles based on their size and density.

-

Low-speed centrifugation (e.g., 1,000 x g) pellets nuclei and intact cells.

-

Medium-speed centrifugation (e.g., 10,000 x g) pellets mitochondria.

-

High-speed centrifugation (e.g., 100,000 x g) pellets microsomes (fragments of the ER and Golgi).

-

-

Density Gradient Centrifugation: For higher purity, further separate the crude organelle fractions on a density gradient (e.g., sucrose or Percoll).

-

Analysis of Fractions:

-

Western Blotting: Use antibodies against known organelle marker proteins to assess the purity of each fraction.

-

Enzyme Assays: Measure the activity of ceramide synthases in each fraction using labeled substrates (see below).

-

Mass Spectrometry: Quantify the amount of this compound and other lipid species in each fraction using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Fluorescence Microscopy

This method allows for the direct visualization of the localization of enzymes or lipid analogs within intact cells.

Objective: To visualize the subcellular distribution of ceramide synthases or fluorescently labeled this compound analogs.

Methodology:

-

Immunofluorescence:

-

Fix and permeabilize cells.

-

Incubate with a primary antibody specific for a ceramide synthase isoform.

-

Incubate with a fluorescently labeled secondary antibody.

-

Co-stain with fluorescent markers for specific organelles (e.g., ER-tracker, MitoTracker).

-

Image using confocal or super-resolution microscopy.

-

-

Fluorescent Lipid Analogs:

-

Incubate live cells with a fluorescently labeled this compound analog (e.g., NBD-C4-dihydroceramide).

-

Observe the uptake and subcellular accumulation of the fluorescent signal over time using live-cell imaging. It is crucial to consider that the fluorescent tag can influence the lipid's trafficking and metabolism.

-

Ceramide Synthase Activity Assays

These assays quantify the enzymatic activity of ceramide synthases in isolated organelles or total cell lysates.

Objective: To measure the rate of this compound synthesis.

Methodology:

-

Substrate Preparation: Use either a radiolabeled ([¹⁴C] or [³H]) or fluorescently labeled (e.g., NBD) sphinganine or C4-CoA substrate.

-

Enzymatic Reaction: Incubate the isolated organelle fraction or cell lysate with the labeled substrate and the corresponding unlabeled substrate (sphinganine and C4-CoA).

-

Lipid Extraction: After the reaction, extract the lipids from the reaction mixture.

-

Separation and Quantification:

-

Thin Layer Chromatography (TLC): Separate the labeled dihydroceramide product from the unreacted substrate by TLC. Quantify the product by autoradiography (for radiolabels) or fluorescence scanning (for fluorescent labels).

-

High-Performance Liquid Chromatography (HPLC): Separate and quantify the labeled product using HPLC with a radioactivity or fluorescence detector.

-

LC-MS/MS: A highly sensitive and specific method to quantify the unlabeled this compound product.

-

In Situ Hybridization

This technique provides information on the location of the mRNA transcripts encoding for ceramide synthases, which can infer the sites of protein synthesis.

Objective: To determine the cellular and tissue-level expression pattern of CerS mRNA.

Methodology:

-

Probe Design: Synthesize labeled nucleic acid probes (RNA or DNA) that are complementary to the target CerS mRNA sequence. Probes can be labeled with radioisotopes or non-radioactive haptens (e.g., digoxigenin).

-

Tissue/Cell Preparation: Fix and section tissues or prepare cultured cells on slides.

-

Hybridization: Incubate the prepared samples with the labeled probe, allowing it to bind to the complementary mRNA.

-

Detection:

-

Radioactive Probes: Detect the signal using autoradiography.

-

Non-radioactive Probes: Use an antibody against the hapten, which is conjugated to an enzyme (e.g., alkaline phosphatase). The enzyme then converts a chromogenic substrate into a colored precipitate, revealing the location of the mRNA.

-

-

Microscopy: Visualize the signal to determine the spatial distribution of the CerS mRNA.

Signaling Pathways and Logical Relationships

The subcellular localization of this compound synthesis is intricately linked to its role in cellular signaling. An accumulation of dihydroceramide, particularly in the ER, can trigger cellular stress responses.

De Novo Dihydroceramide Synthesis Pathway

Caption: The de novo synthesis pathway of this compound in the endoplasmic reticulum.

Experimental Workflow for Subcellular Fractionation

Caption: A generalized workflow for isolating subcellular organelles by differential centrifugation.

Dihydroceramide-Induced ER Stress Signaling

Caption: Accumulation of dihydroceramide in the ER can lead to cellular stress responses.

Conclusion

The synthesis of this compound is a highly regulated process with its primary locus in the endoplasmic reticulum. However, emerging evidence points to the involvement of other organelles, such as mitochondria and MAMs, in ceramide metabolism. A comprehensive understanding of the spatial and temporal dynamics of this compound synthesis is crucial for developing targeted therapeutic strategies for diseases where sphingolipid metabolism is dysregulated. The experimental approaches outlined in this guide provide a robust framework for researchers to further investigate the intricate intracellular localization of this key lipid intermediate.

References

- 1. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metabolon.com [metabolon.com]

- 4. fada.birzeit.edu [fada.birzeit.edu]